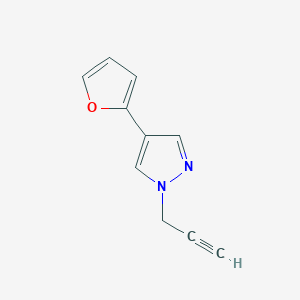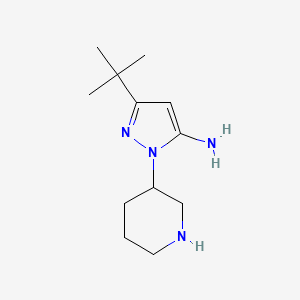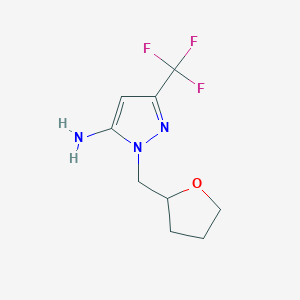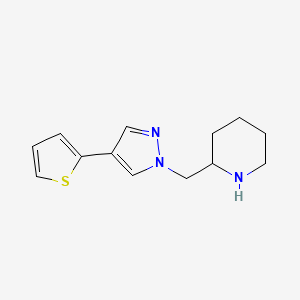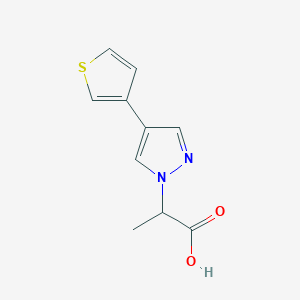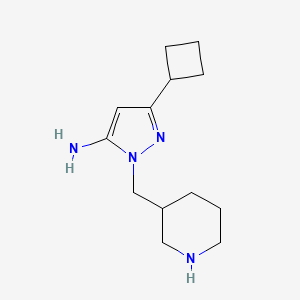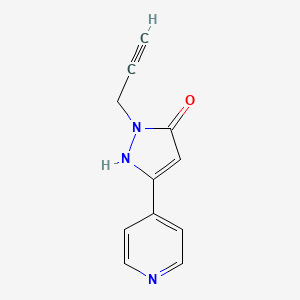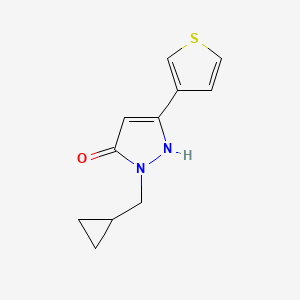
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include protodeboronation of alkyl boronic esters . This reaction proceeds through a radical pathway .
Applications De Recherche Scientifique
Antitumor Activity
Compounds similar to "1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol" have been synthesized and evaluated for their potential as anti-tumor agents. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016). This highlights the potential of thiophene-pyrazol derivatives in cancer research, particularly in developing new chemotherapeutic agents.
Antidepressant Activity
The synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and their evaluation for antidepressant activity revealed that certain derivatives could significantly reduce immobility time in force swimming and tail suspension tests, indicating potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Novel chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been characterized and assessed for antimicrobial activity. These compounds exhibited varying degrees of efficacy against both gram-negative and gram-positive bacteria, as well as fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).
Antibacterial Activity
Pyrazoline derivatives, especially those incorporating the thiophene moiety, have been synthesized and shown to exhibit promising antibacterial activity against a range of bacteria, suggesting their utility in developing new antibacterial agents (Rani & Mohamad, 2014).
Antioxidant and Anticancer Activities
Pyrazoles containing arylmethylene bis-structures have been investigated for their antioxidant and anticancer activities. Some derivatives demonstrated notable efficacy against colorectal carcinoma cells and exhibited potent radical scavenging activities, underlining their potential in cancer therapy and as antioxidant agents (Cadena-Cruz et al., 2021).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-yl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-11-5-10(9-3-4-15-7-9)12-13(11)6-8-1-2-8/h3-5,7-8,12H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPILDWMSZKLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


